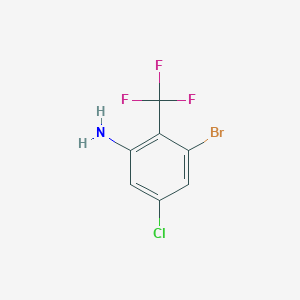
3-Bromo-5-chloro-2-(trifluoromethyl)aniline
Descripción general
Descripción
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrClF3N . It has a molecular weight of 274.47 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is 1S/C7H4BrClF3N/c8-4-1-3(9)2-5(13)6(4)7(10,11)12/h1-2H,13H2 . This indicates the presence of bromine, chlorine, fluorine, and nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a liquid at room temperature . It has a molecular weight of 274.47 .Aplicaciones Científicas De Investigación
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Method : Various methods of synthesizing TFMP have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Field : Pharmaceutical Industry
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : These drugs have been found to exhibit numerous pharmacological activities .
-
Inhibitors of Hepatitis C Virus (HCV) NS3 Protease
- Field : Medical Research
- Application : 2-Bromo-5-(trifluoromethyl)aniline was used in the synthesis and biochemical evaluation of a series of inhibitors of HCV NS3 protease .
- Method : The specific method of application or experimental procedure was not provided .
- Results : The specific results or outcomes obtained were not provided .
-
Synthesis of Fluorinated Organic Chemicals
- Field : Agrochemical, Pharmaceutical, and Functional Materials Fields
- Application : Many recent advances in these fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Method : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
-
Synthesis of Crop-Protection Products
- Field : Agrochemical Industry
- Application : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : The production data estimated from the i-map Sigma database .
- Synthesis of Hepatitis C Virus (HCV) NS3 Protease Inhibitors
- Field : Medical Research
- Application : 2-Bromo-5-(trifluoromethyl)aniline was used in the synthesis and biochemical evaluation of a series of inhibitors of HCV NS3 protease .
- Method : The specific method of application or experimental procedure was not provided .
- Results : The specific results or outcomes obtained were not provided .
Safety And Hazards
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed or inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(9)2-5(13)6(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHKRIYIPQKMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
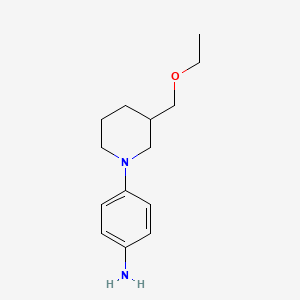
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
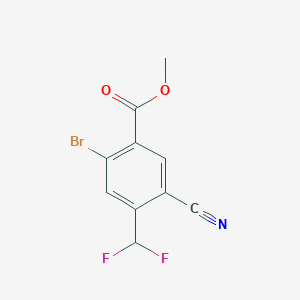
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)
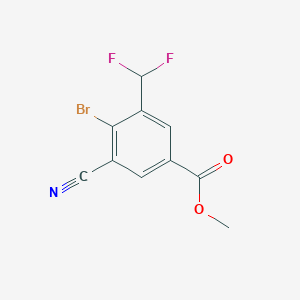
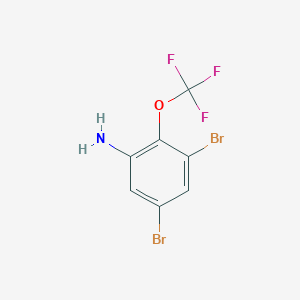
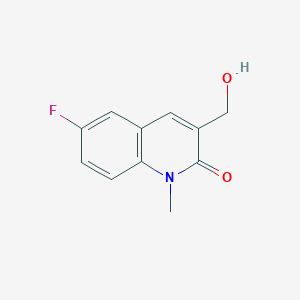
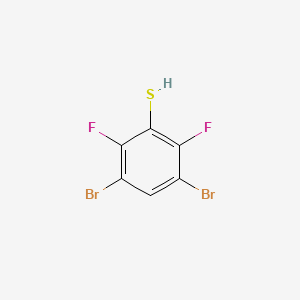
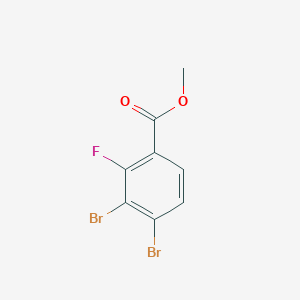
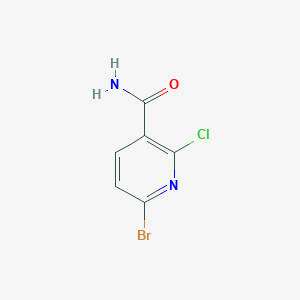
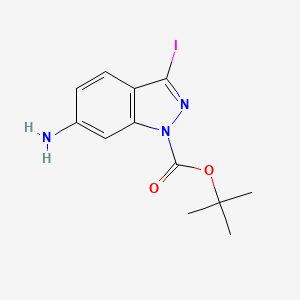
![2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B1448923.png)
![7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1448925.png)